molecular formula C15H22O4 B128409 Anhydrodihydroartemisnin CAS No. 82596-30-3

Anhydrodihydroartemisnin

Cat. No. B128409
CAS RN: 82596-30-3
M. Wt: 266.33 g/mol
InChI Key: UKXCIQFCSITOCY-VLDCTWHGSA-N
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Description

Anhydrodihydroartemisinin is not directly mentioned in the provided papers; however, the papers discuss dihydroartemisinin and its derivatives extensively. Dihydroartemisinin is a key intermediate in the biosynthesis of artemisinin, a potent antimalarial agent derived from the plant Artemisia annua. The papers describe the isolation, identification, and synthetic modification of dihydroartemisinin to enhance its biological activity and solubility .

Synthesis Analysis

The synthesis of dihydroartemisinin derivatives is a significant focus of the research. Novel derivatives have been synthesized to explore their immunosuppressive activity, with some showing promising results in vitro and in vivo . The synthesis of O-aminodihydroartemisinin via a TMS triflate catalyzed C-O coupling reaction is highlighted, maintaining the integrity of the endoperoxide bridge, which is crucial for biological activity . Additionally, labelled dihydroartemisinin compounds have been synthesized for use in biosynthetic experiments to trace the origins of artemisinin and related natural products .

Molecular Structure Analysis

The molecular structure of dihydroartemisinin and its derivatives has been elucidated using NMR spectroscopy. The presence of a 1,2,4-trioxane ring within the structure is essential for the antimalarial activity of artemisinin and its derivatives . The structure-activity relationships (SAR) of dihydroartemisinin derivatives have been discussed, with modifications aimed at improving efficacy and reducing toxicity .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving dihydroartemisinin. For instance, the spontaneous autoxidation of dihydroartemisinic acid to artemisinin involves a complex transformation with multiple steps, including reaction with molecular oxygen and cyclization to form the trioxane system . The coupling reactions to synthesize O-aminodihydroartemisinin and its subsequent reactions to form oxime derivatives demonstrate the compound's versatility for further conjugation .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroartemisinin derivatives are influenced by their molecular structure. The introduction of different functional groups aims to improve properties such as water solubility and biological activity. For example, the synthesis of artemisinin O-glycosides was undertaken to enhance water solubility . The immunosuppressive activity of dihydroartemisinin derivatives has been evaluated, with some compounds showing lower cytotoxicity and higher inhibition activity compared to existing drugs .

Scientific Research Applications

Ring-Contraction and Stereoselective Reactions

Anhydrodihydroartemisinin has been investigated for its unique chemical properties, particularly in ring-contraction reactions with halogenating agents. Researchers have explored its reactivity, noting that the stereochemistry of reactions with iodine contrasts with that of bromine, leading to the creation of novel compounds while preserving the configuration of the starting material. This aspect of anhydrodihydroartemisinin's chemistry holds potential for synthesizing new derivatives with varied biological activities (Grellepois, Bonnet-Delpon, & Bégué, 2001).

Potential in Cancer Therapy

Anhydrodihydroartemisinin and its derivatives have been studied for their anticancer properties. The compound's ability to induce oxidative stress and apoptosis in cancer cells without affecting normal cells makes it a promising candidate for cancer therapy. Research on dihydroartemisinin, a closely related compound, has shown significant inhibitory effects on various cancer cell lines, suggesting that anhydrodihydroartemisinin derivatives might also possess similar anticancer activities (Chen, Zhou, Wang, & Wu, 2004).

Anti-Angiogenic Properties

The anti-angiogenic potential of anhydrodihydroartemisinin derivatives has also been explored. By inhibiting angiogenesis, these compounds can effectively starve tumors of the necessary blood supply, leading to tumor regression. The ability of dihydroartemisinin to inhibit VEGF binding and reduce the expression of VEGF receptors on endothelial cells highlights the potential of anhydrodihydroartemisinin derivatives in anti-angiogenic therapy (Chen, Zhou, Wang, & Wu, 2004).

Applications in Malaria Treatment

While not directly related to anhydrodihydroartemisinin, studies on dihydroartemisinin, its close derivative, have demonstrated profound effects in treating malaria, especially in regions with multidrug-resistant strains. The effectiveness of dihydroartemisinin in clearing Plasmodium falciparum parasites highlights the potential for anhydrodihydroartemisinin derivatives to contribute to new antimalarial therapies, particularly in light of increasing resistance to current treatments (Amato et al., 2018).

Safety and Hazards

The safety data sheet for Anhydrodihydroartemisnin suggests that it is for R&D use only and not for medicinal, household, or other use . Further details about its safety and hazards are not available in the retrieved papers.

Mechanism of Action

Target of Action

Anhydrodihydroartemisnin, like other artemisinin compounds, primarily targets the malaria-causing parasite Plasmodium falciparum . The compound selectively binds to malaria-infected erythrocytes . The exact molecular target within the parasite is still under investigation .

Mode of Action

The mode of action of this compound is believed to involve the cleavage of endoperoxide bridges by iron, producing free radicals . These radicals damage biological macromolecules, causing oxidative stress in the cells of the parasite . This oxidative stress leads to the death of the parasite .

Biochemical Pathways

It is known that the compound may exert its functions via mechanisms like regulating key factors such as apoptosis-related bax, fasl and caspase-3, multi-drug resistance genes, cytokines such as cd4+ and cd8+, inflammation-related nf-κb and cox2, telomerase, and oxidative stress molecules .

Pharmacokinetics

It is known that artemisinin compounds, including this compound, are characterized by a short half-life . They are converted primarily, but to different extents, to the bioactive metabolite artenimol after either parenteral or gastrointestinal administration . The rate of conversion and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound .

Result of Action

The primary result of this compound’s action is the death of the malaria-causing parasite Plasmodium falciparum . Additionally, it has been reported to have anti-cancer properties, inhibiting the growth of certain cancer cell lines .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity . For instance, it has been found that the compound remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months . At higher temperatures, substantially greater decomposition occurs, with the formation of dihydroartemisinin (DHA) and other products .

Biochemical Analysis

Biochemical Properties

Anhydrodihydroartemisnin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with heme, a component of hemoglobin. This compound binds to heme, leading to the generation of reactive oxygen species (ROS) that are toxic to malaria parasites . Additionally, it interacts with proteins involved in the oxidative stress response, modulating their activity and contributing to its antimalarial effects.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In malaria-infected red blood cells, it disrupts the parasite’s metabolism and leads to its death. The compound influences cell signaling pathways, particularly those related to oxidative stress and apoptosis. It has been shown to modulate gene expression, leading to the upregulation of stress response genes and the downregulation of genes involved in parasite survival . Furthermore, this compound affects cellular metabolism by inhibiting key enzymes in the parasite’s metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. Upon entering the parasite-infected cell, the compound undergoes activation through interaction with heme, leading to the generation of ROS. These ROS cause damage to the parasite’s cellular components, including lipids, proteins, and DNA . This compound also binds to and inhibits specific enzymes, such as falcipain, a cysteine protease essential for the parasite’s survival. This inhibition disrupts the parasite’s ability to degrade hemoglobin, leading to its death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at lower temperatures but undergoes degradation at higher temperatures and in the presence of light . Over time, the degradation products may exhibit different biological activities, which can influence the overall efficacy of the compound. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antimalarial activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces parasitemia without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the excessive generation of ROS and the subsequent damage to host tissues. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its activation and detoxification. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites that exert antimalarial effects . Additionally, it interacts with enzymes involved in the oxidative stress response, modulating their activity and influencing the overall metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by red blood cells and accumulates in the parasite’s digestive vacuole, where it exerts its antimalarial effects . The compound also interacts with transporters and binding proteins that facilitate its distribution to different cellular compartments. This distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites within the parasite.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It primarily localizes to the parasite’s digestive vacuole, where it interacts with heme and other biomolecules . Additionally, the compound may undergo post-translational modifications that direct it to specific compartments within the cell. These modifications can affect its stability, activity, and overall therapeutic potential.

properties

IUPAC Name

(1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXCIQFCSITOCY-VLDCTWHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327855
Record name Anhydrodihydroartemisinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82596-30-3
Record name Anhydrodihydroartemisnin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082596303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydrodihydroartemisinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDRODIHYDROARTEMISNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YH8NQO930
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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